1-(6-Bromopyridin-2-yl)piperidin-4-ol
Overview
Description
1-(6-Bromopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. This compound is characterized by a bromine atom attached to the 6th position of a pyridine ring, which is further connected to a piperidine ring with a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 6-bromopyridin-2-ol with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromopyridin-2-ol is replaced by the piperidine moiety.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-one.
Reduction: Reduction reactions can yield reduced derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-amine.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)piperidin-4-ol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biological studies to investigate its potential biological activities and interactions with various biomolecules.
Medicine: It has shown potential in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the chemical industry for the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-2-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromine atom play crucial roles in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-ol is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(6-Chloropyridin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
1-(6-Iodopyridin-2-yl)piperidin-4-ol: Similar structure but with an iodine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activities due to the different halogen atoms present in their structures.
Biological Activity
1-(6-Bromopyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of the compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a brominated pyridine ring and a piperidin-4-ol moiety. The presence of the hydroxyl group at the 4-position enhances its reactivity and biological activity. The unique bromine atom contributes to the compound's polarizability, which may influence its interactions with biological targets.
Compound | Molecular Formula | Structural Features | Unique Aspects |
---|---|---|---|
This compound | C10H13BrN2O | Hydroxyl group at 4-position | Bromine enhances reactivity |
1-(6-Chloro-2-pyridinyl)methyl-4-Piperidinol | C10H12ClN2O | Chlorine instead of bromine | Different reactivity profile |
1-(6-Fluoro-2-pyridinyl)methyl-4-Piperidinol | C10H12FN2O | Fluorine instead of bromine | Varies in biological activity |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring may inhibit enzymatic activity by binding to active sites, while the piperidinol moiety could enhance binding affinity and specificity. Further research is required to elucidate the exact mechanisms involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antimicrobial properties .
Case Study: Antibacterial Efficacy
A study investigating the antibacterial effects of several piperidine derivatives found that this compound showed superior activity against E. coli and Bacillus mycoides. The compound's structural modifications were correlated with increased antibacterial potency, suggesting that halogen substitutions play a crucial role in bioactivity .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activities. Preliminary investigations indicate that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, comprehensive studies are necessary to confirm these effects and identify specific cancer types responsive to treatment.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 1-(6-Chloro-2-pyridinyl)methyl-piperidinols, the brominated variant demonstrates distinct biological profiles. The larger size and polarizability of bromine may lead to different interactions with biological targets compared to chlorine or fluorine counterparts .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYAJBKVIUXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671759 | |
Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-64-4 | |
Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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